molecular formula C20H21N3O4 B7048432 2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid

2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B7048432
M. Wt: 367.4 g/mol
InChI Key: OYAXUFHSTJQCIN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its cyclopropane core and multiple functional groups, including carboxylic acid and carbamoyl groups

Properties

IUPAC Name

2,2-dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-19(2)12-20(19,18(26)27)17(25)23-14-8-5-6-13(10-14)16(24)22-11-15-7-3-4-9-21-15/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAXUFHSTJQCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene precursor.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure.

    Attachment of the Carbamoyl Groups: The carbamoyl groups are typically introduced through a reaction with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine.

    Pyridin-2-ylmethyl Group Addition: The pyridin-2-ylmethyl group can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the pyridin-2-ylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbamoyl groups, converting them to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridin-2-ylmethyl group suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to act as a scaffold for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The pyridin-2-ylmethyl group could facilitate binding to metal ions or other active sites, while the carbamoyl groups might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the cyclopropane core. This combination provides a distinct set of chemical properties and reactivity patterns that can be exploited in various scientific and industrial applications.

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